1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that features both a pyridine ring and a pyrazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the condensation of 3-acetylpyridine with hydrazine hydrate, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives .
Scientific Research Applications
1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Research has shown its potential in developing new pharmaceuticals, particularly as anti-inflammatory and anti-cancer agents.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
- 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
- 1-(Pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
- 1-(Pyridin-3-yl)-1H-pyrazole-3-carboxylic acid
Uniqueness: 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the pyridine ring and the carboxylic acid group can significantly affect the compound’s interaction with biological targets and its overall stability .
Properties
IUPAC Name |
1-pyridin-3-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-4-11-12(6-7)8-2-1-3-10-5-8/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKNAPSWZLHSTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)N2C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30712386 | |
Record name | 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30712386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1014631-89-0 | |
Record name | 1-(Pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30712386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid in the synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine?
A1: The research abstract [] describes a novel synthetic route for 3-(3-chloro-1H-pyrazol-1-yl)pyridine. In this pathway, this compound serves as a crucial intermediate. Specifically, it is subjected to decarboxylation to yield the final product, 3-(3-chloro-1H-pyrazol-1-yl)pyridine. This highlights the importance of this carboxylic acid derivative in the efficient synthesis of the target compound.
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